molecular formula C20H17N3O2 B5735079 2-[(4-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide

2-[(4-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide

Cat. No.: B5735079
M. Wt: 331.4 g/mol
InChI Key: LUUYVRDWKLWPAH-UHFFFAOYSA-N
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Description

2-[(4-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide is an organic compound with a complex structure that includes a pyridine ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide typically involves a multi-step process. One common method includes the reaction of benzoyl chloride with methylaniline under basic conditions to form the intermediate 4-(2-methylbenzamido)benzoic acid . This intermediate can then be further reacted with pyridine derivatives to form the final compound. The reaction conditions often involve the use of organic solvents such as ethanol, acetone, and dichloromethane, and the reactions are typically carried out at controlled temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide is unique due to its specific structural features, such as the presence of both a pyridine ring and a benzamide moiety. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-14-9-11-15(12-10-14)19(24)22-17-7-3-2-6-16(17)20(25)23-18-8-4-5-13-21-18/h2-13H,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUYVRDWKLWPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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